

# An In-depth Technical Guide to the Molecular Structure of Fanregratinib

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed overview of the molecular structure, mechanism of action, and key biophysical and biochemical characteristics of fanregratinib. The content is intended for researchers, scientists, and professionals in the field of drug development.

## **Molecular and Physicochemical Properties**

Fanregratinib is a small molecule inhibitor with a complex chemical structure. Its fundamental properties are summarized below.



| Property          | Value                                                                                                                                 | Reference    |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Formula | C27H33CIN6O2                                                                                                                          | [1][2][3][4] |
| Molecular Weight  | 509.04 g/mol                                                                                                                          | [1][3][4]    |
| IUPAC Name        | 4-chloro-3-[2-[2-[4-<br>[(3S,5R)-3,5-<br>dimethylpiperazin-1-<br>yl]anilino]pyrimidin-5-<br>yl]ethyl]-5-methoxy-N-<br>methylbenzamide | [3]          |
| CAS Number        | 1628537-44-9                                                                                                                          | [2][3]       |
| InChIKey          | LVQABCJAWBLTAO-<br>HDICACEKSA-N                                                                                                       | [1][2][3]    |
| SMILES            | C[C@H]1CN(CINVALID-<br>LINK<br>N1)c2ccc(cc2)Nc3ncc(CCc4cc<br>(cc(c4Cl)OC)C(=O)NC)cn3                                                  | [1]          |

# **Mechanism of Action and Signaling Pathway**

Fanregratinib is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[5][6] These receptor tyrosine kinases play a crucial role in cell proliferation, differentiation, migration, and survival.[3] Dysregulation of the FGFR signaling pathway, through mutations, fusions, or amplifications, is a known driver in various cancers.[5][6]

Fanregratinib exerts its therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected are the RAS-MAPK-ERK and PI3K-AKT pathways, which are central to tumor cell growth and survival.





Click to download full resolution via product page

Caption: Simplified FGFR signaling pathway and the inhibitory action of fanregratinib.



## **Quantitative Data**

The potency of fanregratinib has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) against the target kinases and the half-maximal growth inhibitory concentration (GI50) in cancer cell lines are presented below.

Table 2: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Method                                                 | Reference |
|--------|-----------|--------------------------------------------------------------|-----------|
| FGFR1  | 6         | Transcreener™<br>Fluorescence<br>Polarization or Z'-<br>LYTE | [5]       |
| FGFR2  | 4         | Transcreener™<br>Fluorescence<br>Polarization or Z'-<br>LYTE | [5]       |
| FGFR3  | 6         | Transcreener™<br>Fluorescence<br>Polarization or Z'-<br>LYTE | [5]       |

| FGFR4 | 425 | Transcreener™ Fluorescence Polarization or Z'-LYTE |[5] |

Table 3: Cellular Proliferation Inhibition

| Cell Line Type                               | GI50 (nM) | Assay Method           | Reference |
|----------------------------------------------|-----------|------------------------|-----------|
| Tumor cells with dysregulated FGFR signaling | 3 - 105   | CellTiter-Glo or CCK-8 | [5]       |

| Tumor cells lacking FGFR aberrations | > 1500 | CellTiter-Glo or CCK-8 |[5] |



## **Experimental Protocols**

The following sections describe representative methodologies for characterizing FGFR inhibitors like fanregratinib. Note that these are generalized protocols, as specific, proprietary methods for fanregratinib are not publicly available.

This protocol outlines a general procedure for determining the IC50 of an inhibitor against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[7]





Click to download full resolution via product page

Caption: General workflow for an in vitro kinase assay to determine IC50.



#### Methodology:

- Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[7] Serially dilute fanregratinib in DMSO to create a range of concentrations. Prepare the recombinant FGFR enzyme and a suitable substrate.
- Assay Plate Setup: In a 384-well plate, add the inhibitor solution, the enzyme solution, and a mix of the substrate and ATP.[7]
- Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
- Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent, which stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.[7][8]
- Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.[7][8]
- Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Data Analysis: Calculate the percentage of kinase inhibition for each fanregratinib concentration relative to a DMSO control. Plot the inhibition percentage against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][9]

This protocol assesses the effect of fanregratinib on the growth and viability of cancer cell lines. [4][10]

#### Methodology:

- Cell Culture: Seed cancer cells (e.g., those with known FGFR fusions) into 96-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of fanregratinib and incubate for a defined period (e.g., 72 hours).



- Viability Measurement: Assess cell viability using a method such as the CellTiter-Glo®
  Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[4][10]
- Data Analysis: Normalize the luminescence values to a vehicle-treated control to determine the percentage of cell viability. Plot the viability percentage against the log of the inhibitor concentration to calculate the GI50 value.[4]

While specific crystal structures and detailed spectroscopic data for fanregratinib are not publicly available, the following methods are standard for characterizing small molecule inhibitors.

- X-Ray Crystallography: To understand the precise binding mode, a co-crystal structure of fanregratinib in complex with the FGFR kinase domain would be determined. This involves co-crystallizing the protein and the ligand and then using X-ray diffraction to generate an electron density map, from which the atomic coordinates of the complex can be modeled.[11]
  [12][13] This provides invaluable information for structure-based drug design.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of the synthesized molecule and can also be employed to study its interaction with the target protein. Techniques like 1H-15N HSQC titrations can identify the amino acid residues in the protein that are affected by ligand binding.[12][14]
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass and elemental composition of fanregratinib.[15] LC-MS/MS is a standard method for quantifying the drug in biological samples for pharmacokinetic studies.[16]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. benchchem.com [benchchem.com]

### Foundational & Exploratory





- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HUTCHMED HUTCHMED Announces that it has Completed Enrollment of a Phase II Registration Study of Fanregratinib (HMPL-453) for Intrahepatic Cholangiocarcinoma in China [hutch-med.com]
- 7. promega.com [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Fanregratinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672742#understanding-the-molecular-structure-of-fanregratinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com